

# Spectroscopic Profile of (3-Amino-1H-pyrazol-5-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (3-Amino-1H-pyrazol-5-yl)methanol

Cat. No.: B591735

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a summary of the expected spectroscopic data for the heterocyclic compound **(3-Amino-1H-pyrazol-5-yl)methanol**. Due to the limited availability of published experimental data for this specific molecule at the time of this report, this document presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of pyrazole derivatives in the context of drug discovery and development.

## Introduction

**(3-Amino-1H-pyrazol-5-yl)methanol** is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of an amino group, a hydroxyl group, and the pyrazole core makes this molecule a versatile scaffold for the synthesis of novel pharmaceutical agents. Accurate spectroscopic characterization is a critical step in the synthesis and quality control of such compounds. This document outlines the expected spectroscopic signature of **(3-Amino-1H-pyrazol-5-yl)methanol**.

## Predicted Spectroscopic Data

While specific experimental spectra for **(3-Amino-1H-pyrazol-5-yl)methanol** are not readily available in the searched literature, the following data tables are compiled based on the known spectral properties of analogous pyrazole derivatives. These predictions can guide the identification and structural elucidation of the target compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The predicted chemical shifts for **(3-Amino-1H-pyrazol-5-yl)methanol** are presented below.

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.5 - 6.0	Singlet	1H	Pyrazole C4-H
~4.5 - 4.7	Singlet	2H	-CH <sub>2</sub> OH
~4.8 - 5.2	Broad Singlet	2H	-NH <sub>2</sub>
~3.3 - 3.7	Broad Singlet	1H	-OH
~10.0 - 12.0	Broad Singlet	1H	Pyrazole N1-H

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~150 - 155	Pyrazole C3-NH <sub>2</sub>
~145 - 150	Pyrazole C5-CH <sub>2</sub> OH
~90 - 95	Pyrazole C4
~55 - 60	-CH <sub>2</sub> OH

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **(3-Amino-1H-pyrazol-5-yl)methanol** are listed below.

Table 3: Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
3100 - 3000	Medium	C-H stretching (aromatic)
2950 - 2850	Medium	C-H stretching (aliphatic)
1650 - 1600	Strong	N-H bending
1580 - 1450	Medium to Strong	C=N and C=C stretching (pyrazole ring)
1050 - 1000	Strong	C-O stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected mass-to-charge ratio (m/z) for the molecular ion is presented.

Table 4: Predicted MS Data

m/z	Assignment
113.06	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Specific parameters may need to be optimized based on the instrument and sample.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CD<sub>3</sub>OD).

- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR.

## IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

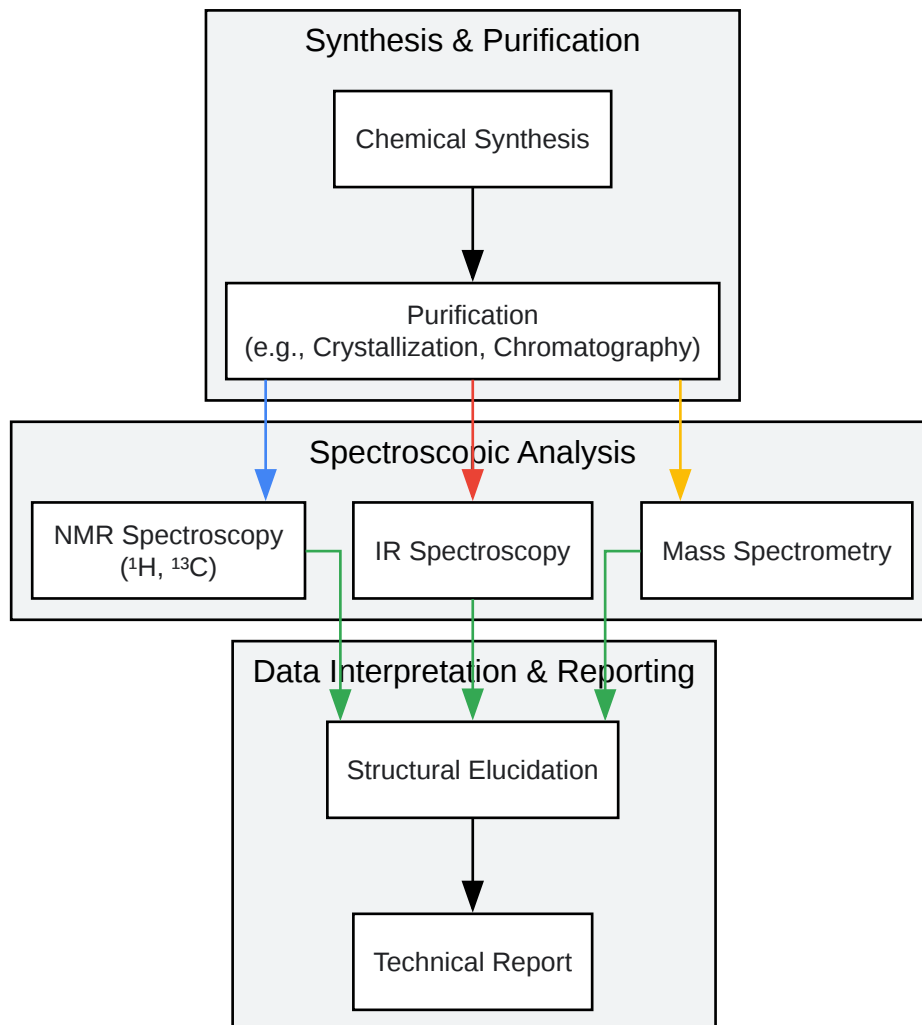
## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion  $[\text{M}]^+$  and any characteristic fragment ions.

## Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

## General Workflow for Spectroscopic Analysis



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Caption: General Workflow for Spectroscopic Analysis.

## Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and general experimental protocols for the characterization of **(3-Amino-1H-pyrazol-5-yl)methanol**. While direct experimental data remains to be published, this information serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, aiding in the identification and structural confirmation of this and related pyrazole derivatives. The provided

workflow for spectroscopic analysis offers a standardized approach for the characterization of novel chemical entities.

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